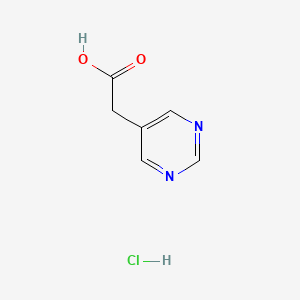

2-(Pyrimidin-5-yl)acetic acid hydrochloride

Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of pyrimidine chemistry, which traces its origins to the early nineteenth century. The first pyrimidine derivative, alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione), was isolated in 1818 by Brugnatelli through the oxidation of uric acid with nitric acid. This foundational discovery established the groundwork for subsequent investigations into pyrimidine-based compounds, which were initially referred to as breakdown products of uric acid or "m-diazine". The systematic exploration of pyrimidine derivatives gained momentum throughout the twentieth century as researchers recognized their fundamental role as building blocks of deoxyribonucleic acid and ribonucleic acid, establishing pyrimidines as critical endogenous components of biological systems.

The specific compound this compound emerged from this rich chemical heritage as synthetic methodologies advanced to enable the preparation of more complex pyrimidine derivatives. The development of this particular compound reflects the ongoing efforts to create structurally diverse pyrimidine-based molecules that could serve as intermediates in pharmaceutical synthesis. The hydrochloride salt form was likely developed to enhance the compound's stability, solubility, and handling characteristics, which are crucial considerations for its utility as a synthetic building block.

Nomenclature and Synonyms

The systematic nomenclature and various synonyms for this compound reflect the compound's chemical structure and functional groups. The primary International Union of Pure and Applied Chemistry name, this compound, accurately describes the molecular architecture, indicating the presence of a pyrimidine ring at the 5-position connected to an acetic acid group, with the entire molecule existing as a hydrochloride salt.

| Nomenclature Category | Name/Identifier |

|---|---|

| Primary Chemical Abstract Service Number | 1222199-29-2 |

| Molecular Data File Number | MFCD28118536 |

| Molecular Formula | C6H7ClN2O2 |

| Molecular Weight | 174.58 g/mol |

| Simplified Molecular Input Line Entry System | C1=C(C=NC=N1)CC(=O)O.Cl |

The compound is also recognized by several alternative designations in chemical databases and commercial suppliers. These include variations such as "this compound" and catalog-specific identifiers used by different chemical suppliers. The base compound without the hydrochloride salt, 2-(Pyrimidin-5-yl)acetic acid, carries the Chemical Abstract Service number 5267-07-2 and is documented extensively in chemical literature.

Relevance in Contemporary Chemical Research

The contemporary relevance of this compound in chemical research stems from its strategic position as a versatile synthetic intermediate in modern organic chemistry. Current research applications primarily focus on its utilization as a building block for the synthesis of more complex molecules with potential biological activity. The compound's structural features enable it to participate in various chemical transformations, including oxidation, reduction, and substitution reactions, making it particularly valuable for the preparation of pharmaceutical and agrochemical targets.

Recent studies have demonstrated the compound's utility in medicinal chemistry research, where pyrimidine derivatives have shown promise across multiple therapeutic areas. The electron-rich aromatic heterocycle structure of the pyrimidine ring allows for effective hydrogen bonding interactions with biological targets and can serve as a bioisostere for phenyl and other aromatic systems, thereby improving pharmacokinetic and pharmacodynamic properties of drug candidates. This characteristic has led to increased incorporation of pyrimidine-based compounds into drug discovery programs targeting various medical conditions, including bacterial, fungal, and viral infections, cancer, immunological and neurological disorders, inflammation, chronic pain, and diabetes mellitus.

The compound's role in contemporary research is further emphasized by its availability from multiple commercial chemical suppliers, indicating sustained demand from the research community. This commercial accessibility facilitates ongoing investigations into novel synthetic methodologies and biological applications, contributing to the expanding chemical space of pyrimidine-derived molecules.

Overview of Pyrimidine-Based Compounds

Pyrimidine-based compounds represent a fundamental class of heterocyclic molecules that have achieved significant prominence in medicinal chemistry and pharmaceutical research. Pyrimidine itself is a six-membered unsaturated ring containing nitrogen atoms at positions 1 and 3, forming an electron-rich aromatic heterocycle that serves as the structural foundation for numerous biologically active compounds. The pyrimidine scaffold's importance is underscored by its presence in naturally occurring nucleotide bases, specifically thymine, cytosine, and uracil, which are essential components of deoxyribonucleic acid and ribonucleic acid.

| Pyrimidine Base | Occurrence | Biological Function |

|---|---|---|

| Thymine | Deoxyribonucleic Acid | Genetic information storage |

| Cytosine | Deoxyribonucleic Acid and Ribonucleic Acid | Genetic information storage and transfer |

| Uracil | Ribonucleic Acid | Protein synthesis and genetic regulation |

The therapeutic potential of pyrimidine derivatives encompasses an extraordinarily broad spectrum of biological activities. Recent comprehensive reviews have documented their applications as antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant agents. Additionally, pyrimidines have demonstrated significant potential as central nervous system-active agents, calcium channel blockers, and antidepressants. This remarkable diversity of biological activities has made pyrimidine-based compounds a privileged scaffold in drug discovery programs.

The structural versatility of pyrimidine compounds arises from their ability to accommodate modifications at multiple positions on the ring system. The pyrimidine skeleton can be readily modified for structural diversity at the 2, 4, 5, and 6 positions, allowing for the systematic exploration of structure-activity relationships. This structural flexibility, combined with the scaffold's synthetic accessibility, has led to the development of numerous commercial pyrimidine-based drugs across various therapeutic areas.

The chemical synthesis of pyrimidine derivatives employs diverse synthetic strategies, with most pathways relying on carbonyl compound and amine condensation reactions. Alternative approaches utilize cross-coupling chemistry to introduce substituents onto activated heterocycles, providing complementary routes to substituted derivatives. These synthetic methodologies have enabled the preparation of increasingly complex pyrimidine-based molecules, including compounds like this compound, which serve as key intermediates in the synthesis of advanced pharmaceutical targets.

Properties

IUPAC Name |

2-pyrimidin-5-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c9-6(10)1-5-2-7-4-8-3-5;/h2-4H,1H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLBGLUNQXPKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222199-29-2 | |

| Record name | 2-(pyrimidin-5-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Pyrimidine-5-yl Acetate Intermediates and Alkylation

One of the most documented methods involves the preparation of 2-(pyrimidin-5-yl)acetate esters followed by hydrolysis and salt formation.

Step A: Formation of 2-(pyrimidin-5-yl)acetate ester

This is typically achieved by reacting a substituted pyrimidine derivative (such as pentamidine hydrochloride or related compounds) with alkyl chloroformates or chloroformates derivatives (e.g., vinyl chloroformate) in the presence of a base such as potassium hydroxide or triethylamine. The reaction proceeds under mild conditions (0–25 °C) in solvents like methylene chloride or ethanol.

Step B: Hydrolysis and conversion to acid

The ester intermediate is hydrolyzed under acidic or basic conditions to yield the free acetic acid derivative.

Step C: Formation of hydrochloride salt

The free acid is treated with hydrochloric acid (aqueous or gaseous) to form the hydrochloride salt, enhancing solubility and crystallinity.

Example from patent CN102666496A:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| A | 2-(pyrimidin-5-yl)acetate + vinyl chloroformate + triethylamine, 0 °C to 25 °C, 30 min | - | Formation of activated ester intermediate |

| B | Reaction with dimethylamine hydrochloride, reflux 55 °C, 12 h | 93 | High yield of N,N-dimethylacetamide derivative |

| C | Hydrolysis and acidification with HCl to pH 4 | 70 | Isolation of 2-(pyrimidin-5-yl)acetic acid hydrochloride |

This method is industrially applicable due to good yields and manageable reaction conditions, avoiding excessive by-product formation.

Condensation and Cyclization Routes for Pyrimidine Ring Assembly

Another approach involves the construction of the pyrimidine ring with appropriate substitution, followed by side-chain introduction.

- Starting from commercially available low-cost precursors, condensation reactions form the pyrimidine ring bearing hydroxyl or amino groups at positions 4 and 6.

- Subsequent halogenation of hydroxyl groups to chlorides or bromides facilitates nucleophilic substitution.

- Introduction of the acetic acid side chain occurs via alkylation or condensation with α-haloacetates or related reagents.

This approach is exemplified in WO2014023681A1, where the process involves:

| Step | Description | Conditions & Reagents | Remarks |

|---|---|---|---|

| 1 | Condensation to form 4,6-dihydroxypyrimidine | Low-cost starting materials, mild conditions (70–140 °C) | Efficient ring formation with protected amino groups |

| 2 | Halogenation of hydroxyl groups | Use of halogenating agents (Cl, Br, I) | Facilitates further substitution |

| 3 | Side-chain introduction via nucleophilic substitution or alkylation | Various alkyl or acyl halides | Enables introduction of acetic acid moiety |

This method offers improved yields, cost-effectiveness, and environmental benefits, making it suitable for scale-up and industrial production.

Comparative Table of Preparation Methods

Research Findings and Notes

- The esterification and subsequent hydrolysis route is the most straightforward and industrially preferred method due to higher yields and simpler purification.

- The ring assembly method allows for structural versatility and is advantageous when modifications on the pyrimidine ring are required.

- Reaction conditions such as temperature, solvent choice, and base presence critically affect yield and purity.

- Use of vinyl chloroformate and triethylamine as activating agents is common for the esterification step.

- Hydrochloride salt formation improves compound stability and handling, which is essential for pharmaceutical applications.

- Analytical characterization (e.g., 1H-NMR) confirms the structure and purity of intermediates and final products.

Chemical Reactions Analysis

2-(Pyrimidin-5-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Using reagents like 3-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature.

Reduction: Employing palladium on carbon (Pd/C) and hydrogen (H2) in methanol at room temperature.

Substitution: Nucleophilic substitution with trimethylsilyl cyanide (TMSCN) in acetonitrile (ACN) under reflux conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry

2-(Pyrimidin-5-yl)acetic acid hydrochloride serves as a crucial building block in organic synthesis, particularly in the development of more complex pyrimidine derivatives. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows researchers to explore new synthetic pathways.

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | mCPBA in DCM at room temperature | Pyridine N-oxides |

| Reduction | Pd/C and H₂ in methanol at room temperature | Reduced forms of the compound |

| Substitution | TMSCN in acetonitrile under reflux conditions | Various substituted derivatives |

Biology

Research has indicated that this compound exhibits potential antimicrobial, antiviral, and anticancer properties. Studies have focused on its mechanisms of action, particularly its interaction with molecular targets involved in disease processes.

Case Study: Anticancer Activity

A study investigated the efficacy of this compound against breast cancer cells. Results demonstrated that it inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways associated with cancer cell survival .

Medicine

The compound is being explored as a therapeutic agent for various medical conditions, including leukemia and other malignancies. Its structural similarity to known pharmaceuticals suggests that it may enhance pharmacokinetic and pharmacodynamic profiles.

| Disease Targeted | Potential Mechanism | References |

|---|---|---|

| Leukemia | Inhibition of cell proliferation | , |

| Breast Cancer | Induction of apoptosis |

Industry

In industrial applications, this compound is utilized in the development of pharmaceuticals and chemical products. Its role as an organic buffer in biochemistry highlights its importance in laboratory settings.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-yl)acetic acid hydrochloride involves its interaction with various molecular targets. Pyrimidine rings can effectively form hydrogen bonds and act as bioisosteres for phenyl and other aromatic π systems, improving the pharmacokinetic and pharmacodynamic properties of the compound . This interaction can modulate various biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

2-(2-Ethyl-4,6-Dimethylpyrimidin-5-yl)acetic Acid Hydrochloride

- CAS : 2094145-48-7

- Molecular Formula : C₁₀H₁₅ClN₂O₂

- Molecular Weight : 230.69 g/mol

- The acetic acid group retains hydrogen-bonding capacity for target interactions .

(4-Hydroxy-2-Methylpyrimidin-5-yl)acetic Acid Hydrochloride

- CAS : 5267-04-9

- Purity : 95%

- This modification could influence bioavailability in pharmaceutical formulations .

[4-Hydroxy-2-(Methylthio)pyrimidin-5-yl]acetic Acid

- CAS : 1087605-38-6

- Key Features : The methylthio (-SMe) group at position 2 introduces sulfur-based electron donation, altering electronic density on the pyrimidine ring. This may affect binding affinity to enzymes like dihydrofolate reductase, a common target for pyrimidine analogs .

Pyridine-Based Analogues

2-(Pyridin-3-yl)acetic Acid Hydrochloride

- CAS : 6419-36-9

- Molecular Formula: C₇H₈ClNO₂

- Molecular Weight : 173.6 g/mol

- Key Features : Replacing pyrimidine with pyridine reduces aromatic nitrogen atoms, decreasing hydrogen-bond acceptors (from 3 to 2). This diminishes polar surface area (TPSA: ~49 Ų vs. pyrimidine derivatives’ higher TPSA) and may lower solubility but enhance BBB permeability .

- Physicochemical Data: Log Po/w: ~0.8 (moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 2/3 Bioavailability Score: 0.55 (moderate)

Functional Group Variations

2-[(5-Formylpyrimidin-2-yl)(Methyl)Amino]acetic Acid Hydrochloride

- Key Features: A formyl group at position 5 introduces electrophilic reactivity, enabling covalent interactions with nucleophilic residues (e.g., lysine in proteins). The methylamino linker may confer conformational flexibility, affecting binding kinetics in enzyme inhibition .

Data Table: Comparative Analysis

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| This compound | Not Provided | C₆H₇ClN₂O₂ (inferred) | ~186.6 (calculated) | Pyrimidine ring, acetic acid | High H-bond capacity, moderate logP |

| 2-(2-Ethyl-4,6-Dimethylpyrimidin-5-yl)acetic Acid HCl | 2094145-48-7 | C₁₀H₁₅ClN₂O₂ | 230.69 | Ethyl, methyl groups | Enhanced lipophilicity |

| 2-(Pyridin-3-yl)acetic Acid Hydrochloride | 6419-36-9 | C₇H₈ClNO₂ | 173.6 | Pyridine ring | Lower TPSA, improved BBB permeability |

| [4-Hydroxy-2-(Methylthio)pyrimidin-5-yl]acetic Acid | 1087605-38-6 | C₇H₈N₂O₃S | 200.21 | Hydroxy, methylthio groups | Sulfur-mediated electronic effects |

Biological Activity

2-(Pyrimidin-5-yl)acetic acid hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its interactions with various biological targets, including its antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables and research findings.

This compound has the molecular formula CHClNO, with a molecular weight of 176.58 g/mol. The compound is characterized by the presence of a pyrimidine ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231).

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 9.46 |

| MDA-MB-231 | 11.73 |

| Positive Control (5-FU) | 17.02 |

The compound's ability to induce apoptosis in cancer cells was confirmed through assays measuring caspase activity, indicating its potential as an anticancer agent .

Neuroprotective Effects

Recent studies have suggested that this compound may exhibit neuroprotective effects by modulating calcium signaling pathways. It has been shown to selectively inhibit adenylyl cyclase type 1 (AC1), which is involved in chronic pain sensitization and could be a target for treating neurodegenerative diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes related to microbial growth and cancer cell proliferation.

- Calcium Signaling Modulation : By inhibiting AC1, it affects calcium signaling pathways, which are crucial in neuronal function and pain processes.

- DNA Intercalation : Preliminary docking studies suggest potential interactions with DNA, which may contribute to its anticancer activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in animal models:

- Antimicrobial Efficacy : In a murine model infected with Staphylococcus aureus, treatment with the compound resulted in a significant reduction in bacterial load compared to controls.

- Cancer Treatment Model : In xenograft models using MCF-7 cells, administration of the compound led to a marked decrease in tumor size and improved survival rates in treated mice compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-(pyrimidin-5-yl)acetic acid hydrochloride?

- Methodological Answer : A common approach involves coupling pyrimidine derivatives with acetic acid precursors under acidic conditions. For example, treatment of pyrimidine intermediates with sodium nitrite and HCl in ethyl acetate, followed by recrystallization from ethanol, yields high-purity products (70–90% yield) . Key steps include pH control (using NaOH or HCl) and nitrogen flushing to prevent oxidation .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use NMR to confirm the neutralization of hydrochloride salts to free bases (e.g., resonance shifts at δ 8.5–9.0 ppm for pyrimidine protons) and UV spectroscopy to monitor electronic transitions in aqueous solutions (e.g., λmax ~260 nm for pyrimidine rings) . Mass spectrometry (ESI-MS) and elemental analysis further validate molecular weight and purity .

Q. What protocols are used to evaluate the biological activity of pyrimidine derivatives like this compound?

- Methodological Answer : Test herbicidal activity using Lactuca sativa (lettuce) and Echinochloa crus-galli (barnyard grass) in dose-response assays (e.g., 10–100 µM concentrations). For leishmanicidal activity, administer compounds to infected hamster models at 10 mg/kg and monitor parasite load reduction via microscopy or PCR .

Q. How should solubility and stability be optimized for in vitro studies?

- Methodological Answer : Adjust pH to 6–8 using NaOH or HCl to enhance aqueous solubility. Stability studies under nitrogen atmosphere at 4°C show minimal degradation over 30 days. Avoid prolonged exposure to light or temperatures >25°C .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound derivatives?

- Methodological Answer : Vary reaction parameters such as solvent polarity (e.g., ethyl acetate vs. DMF), catalyst loading (e.g., triethylamine), and temperature (−5°C to 80°C). For example, substituting glycine ethyl ester with leucine derivatives increases yield by 15% due to steric effects .

Q. How should contradictory bioactivity data (e.g., high herbicidal activity in Lactuca sativa but low activity in Echinochloa crus-galli) be resolved?

- Methodological Answer : Perform comparative assays under standardized conditions (e.g., soil type, humidity). Use metabolomic profiling to identify species-specific enzyme interactions (e.g., inhibition of acetolactate synthase in Lactuca sativa). Cross-validate with computational docking studies to assess target binding affinity .

Q. What mechanistic insights can molecular modeling provide for structure-activity relationships (SAR) of pyrimidine derivatives?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps of the pyrimidine ring, identifying nucleophilic attack sites. Molecular dynamics simulations (e.g., GROMACS) can predict binding stability to biological targets like dihydrofolate reductase .

Q. How can substituent modifications enhance the radioprotective or antiviral activity of 2-(pyrimidin-5-yl)acetic acid derivatives?

- Methodological Answer : Introduce sulfanyl groups (e.g., 2-mercaptopyrimidine analogs) to improve radical scavenging capacity. Test derivatives in irradiated cell lines (e.g., Jurkat T-cells) via clonogenic survival assays. For antiviral activity, screen against RNA viruses (e.g., influenza A) using plaque reduction neutralization tests (PRNT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.